molecular formula C10H13N3 B13754715 2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine

2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine

Cat. No.: B13754715
M. Wt: 175.23 g/mol
InChI Key: BIMPBUKTXBUHKK-UHFFFAOYSA-N
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Description

2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals. The compound this compound is characterized by the presence of three methyl groups attached to the benzimidazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazole derivatives.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Methylbenzimidazole: A derivative with one methyl group, showing different chemical and biological properties.

    5,6-Dimethylbenzimidazole: Another derivative with two methyl groups, used in various applications.

Uniqueness

2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine is unique due to the presence of three methyl groups, which can influence its reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent or functional material.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2,5,6-trimethyl-1H-benzimidazol-4-amine

InChI

InChI=1S/C10H13N3/c1-5-4-8-10(9(11)6(5)2)13-7(3)12-8/h4H,11H2,1-3H3,(H,12,13)

InChI Key

BIMPBUKTXBUHKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)N)N=C(N2)C

Origin of Product

United States

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